molecular formula C22H14ClNO4 B094646 Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- CAS No. 116-80-3

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-

Cat. No. B094646
CAS RN: 116-80-3
M. Wt: 391.8 g/mol
InChI Key: ZUENIEUULTXURC-UHFFFAOYSA-N
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Description

“Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-” is a chemical compound. It is also known as a chemical compound . The molecular formula of this compound is C22H14ClNO4 and it has a molecular weight of 391.8 g/mol.


Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another synthesis method involves a three-step procedure from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .


Molecular Structure Analysis

The molecular structure of “Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-” can be analyzed using various techniques such as single-crystal X-ray diffraction (SCXRD), IR, 1H NMR, and 13C NMR spectroscopic studies . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-” can be complex and may involve various steps. For instance, the synthesis of benzamides involves the direct condensation of carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-” can be determined using various techniques. For instance, the compound’s molecular weight is 391.8 g/mol. A novel co-crystal of Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C), an organic third-order nonlinearity crystal, has been successfully grown by slow evaporation method using ethanol as a solvent .

Safety And Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is advised against use in food, drug, pesticide or biocidal product use .

properties

IUPAC Name

N-(5-chloro-4-methoxy-9,10-dioxoanthracen-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4/c1-28-16-11-10-15(24-22(27)12-6-3-2-4-7-12)18-19(16)21(26)17-13(20(18)25)8-5-9-14(17)23/h2-11H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUENIEUULTXURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151261
Record name Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-

CAS RN

116-80-3
Record name Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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